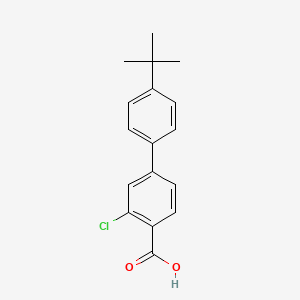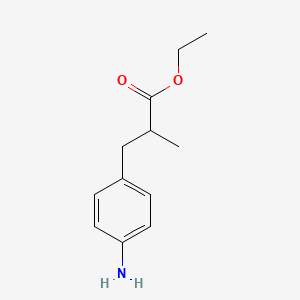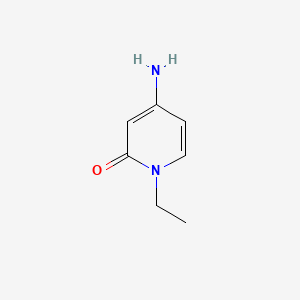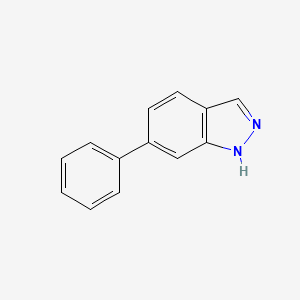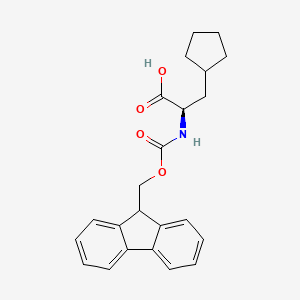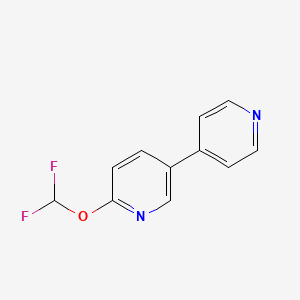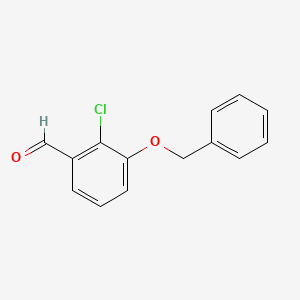
3-(Benzyloxy)-2-chlorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-chlorobenzaldehyde is a chemical compound used as a pharmaceutical intermediate . It is known to activate the adenyl cyclase .
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The yield of these reactions is typically high, around 88%, and the resulting compounds are often light yellow in color .Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Benzyloxy)-2-chlorobenzaldehyde has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . These techniques suggest that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-2-chlorobenzaldehyde, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
This compound is used in the synthesis of novel chalcone derivatives, which have shown a wide range of applications in pharmaceutical and medicinal chemistry. These derivatives are known for their antimicrobial properties.
Methods of Application
The synthesis involves coupling 3-(Benzyloxy)-2-chlorobenzaldehyde with aromatic substituted aldehydes. The compounds are characterized by IR, 13C NMR , 1H NMR , and Mass spectra .
Results
The synthesized chalcone derivatives were screened for antimicrobial activity, showing promising results against various microbial strains.
Application in Organic Synthesis
Scientific Field
Organic Chemistry
Summary of Application
In organic synthesis, this compound is utilized as an intermediate in the synthesis of complex molecules such as neurotrophic compounds.
Methods of Application
One example includes its use in the enantioselective total synthesis of (-)-talaumidin, where it reacts with benzohydrazide to yield specific intermediates .
Results
The successful synthesis of these intermediates is crucial for the production of neurotrophic compounds, which have potential therapeutic applications.
Application in Antioxidant Research
Scientific Field
Biochemistry
Summary of Application
Derivatives of 3-(Benzyloxy)-2-chlorobenzaldehyde have been evaluated for their antioxidant properties.
Methods of Application
The compounds are tested using in-vitro models like the Diphenyl Picryl Hydrazine (DPPH) assay, comparing their activity to standard antioxidants such as ascorbic acid .
Results
The derivatives displayed significant antioxidant activity, suggesting their potential use as antioxidant agents.
Application in Antitubercular Agent Synthesis
Scientific Field
Pharmaceutical Chemistry
Summary of Application
Recent studies have focused on the synthesis of chromane derivatives as inhibitors of the salicylate synthase from Mycobacterium tuberculosis, which is a promising target for antitubercular therapy.
Methods of Application
The compound has been used in the cyclization of 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester to produce new, unexpected compounds with potential antitubercular activities .
Results
The molecular structure of these new compounds was elucidated using various spectroscopic methods, and they demonstrated promising activities against M. tuberculosis .
Application in Benzylic Activation Studies
Summary of Application
The benzylic position of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-2-chlorobenzaldehyde, is known to be activated toward free radical attack, which is a significant area of study in organic chemistry.
Methods of Application
Research has been conducted on the susceptibility of alkyl side-chains to oxidative degradation, which is a key reaction in the field of benzylic oxidations and reductions .
Results
These studies provide valuable insights into the activation and reactivity of benzylic compounds, which can be applied to the synthesis of various organic molecules .
Application in Benzyl Ether and Ester Synthesis
Scientific Field
Synthetic Chemistry
Summary of Application
3-(Benzyloxy)-2-chlorobenzaldehyde is used in the preparation of benzyl ethers and esters, which are important intermediates in the synthesis of a wide range of organic compounds.
Methods of Application
A general procedure involves the reaction of the compound with alcohols in the presence of 2-benzyloxypyridine and MgO to form the desired benzyl (arylmethyl) ethers .
Results
This method provides a convenient approach to synthesizing benzyl ethers and esters, which are utilized in various chemical syntheses .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-3-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCVVBJOXNIVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-chlorobenzaldehyde | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)
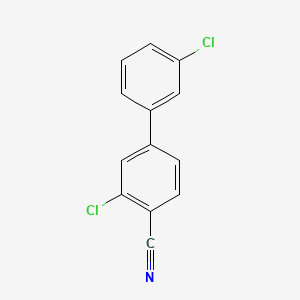
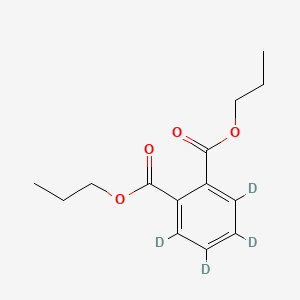
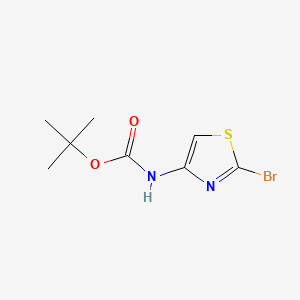
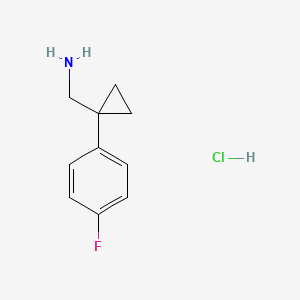
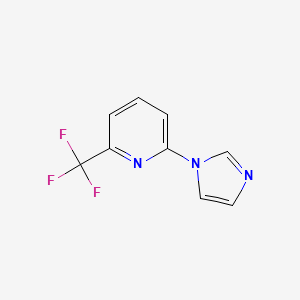
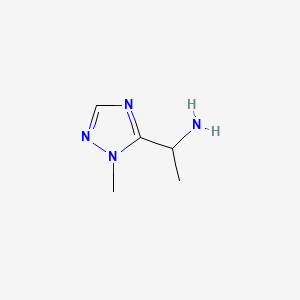
![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)
